gymnochrome E

Description

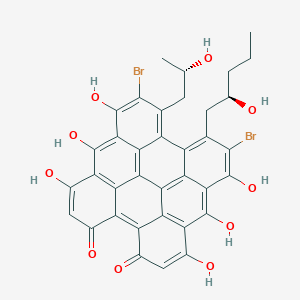

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C36H26Br2O10 |

|---|---|

Molecular Weight |

778.4 g/mol |

IUPAC Name |

12,17-dibromo-7,9,11,18,20,22-hexahydroxy-13-[(2R)-2-hydroxypentyl]-16-[(2S)-2-hydroxypropyl]octacyclo[13.11.1.12,10.03,8.04,25.019,27.021,26.014,28]octacosa-1(27),2(28),3(8),4(25),6,9,11,13,15,17,19,21(26),22-tridecaene-5,24-dione |

InChI |

InChI=1S/C36H26Br2O10/c1-3-4-10(40)6-12-18-17-11(5-9(2)39)31(37)35(47)29-23(17)27-25-19(13(41)7-15(43)21(25)33(29)45)20-14(42)8-16(44)22-26(20)28(27)24(18)30(34(22)46)36(48)32(12)38/h7-10,39-40,43-48H,3-6H2,1-2H3/t9-,10+/m0/s1 |

InChI Key |

PGSCEVFXDRXNMP-VHSXEESVSA-N |

Isomeric SMILES |

CCC[C@H](CC1=C2C3=C(C(=C(C4=C(C5=C6C(=C7C(=O)C=C(C8=C7C(=C2C(=C8O)C(=C1Br)O)C6=C34)O)C(=O)C=C5O)O)O)Br)C[C@H](C)O)O |

Canonical SMILES |

CCCC(CC1=C2C3=C(C(=C(C4=C(C5=C6C(=C7C(=O)C=C(C8=C7C(=C2C(=C8O)C(=C1Br)O)C6=C34)O)C(=O)C=C5O)O)O)Br)CC(C)O)O |

Origin of Product |

United States |

Isolation and Dereplication Methodologies for Gymnochrome E from Marine Organisms

Source Organism and Deep-Water Collection Protocols: Holopus rangii and Related Crinoids

The primary source organism for Gymnochrome E is the deep-water crinoid, Holopus rangii nih.govacs.org. This species belongs to the phylum Echinodermata, class Crinoidea, order Cyrtocrinida, and family Holopodidae nih.gov. Crinoids, commonly known as sea lilies or feather stars, are ancient marine animals that inhabit diverse oceanic environments, including deep-sea regions pnas.orgresearchgate.net. Holopus rangii is a stalked crinoid, characterized by an enlarged root system used for attachment to hard substrates nih.gov.

The specimens used in the isolation study were collected using the submersible Johnson-Sea-Link (dive number JSL II-3203) nih.govscispace.com. The collection took place on May 8, 2000, from a depth of 358 meters on a rocky slope located on the south coast of Curacao (12° 04.34'N, 68° 53.62'W) nih.govscispace.com. The live animal is described as dark green and retains this coloration when preserved in alcohol nih.gov. The collection of such deep-water specimens necessitates specialized equipment and protocols to ensure sample integrity and successful retrieval from challenging environments.

Extraction and Initial Metabolite Profiling Strategies

Following collection, the Holopus rangii specimens were processed to extract their chemical constituents. Approximately 152 grams of the frozen crinoid material were freeze-dried nih.gov. Exhaustive extraction was performed by macerating the dried biomass with ethanol (B145695) (EtOH) and a mixture of ethyl acetate (B1210297) and ethanol (EtOAc:EtOH 1:1 v/v) using a Waring blender nih.gov. This process was repeated three times with 400 mL of solvent each time. The combined filtered extracts were then concentrated under reduced pressure using distillation, yielding a dark-brown oil weighing 3.97 grams nih.gov.

Initial metabolite profiling often involves analytical techniques to assess the complexity of the crude extract and guide purification efforts. While specific details on the initial profiling of the Holopus rangii extract are not extensively detailed for this compound's isolation, the study mentions that Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) analyses of an active fraction suggested the presence of a series of highly unsaturated pigments nih.gov. Furthermore, analysis of the crude methanol (B129727) extract using Electrospray Ionization Mass Spectrometry (ESI-MS) detected an ion at m/z 963 in negative ionization mode, which supported the natural origin of Gymnochrome F, indicating MS was utilized in the early stages of analysis nih.gov.

Chromatographic Separation Techniques for Purification: High-Performance Liquid Chromatography (HPLC) and Medium Pressure Liquid Chromatography (MPLC)

The purification of this compound from the complex crude extract involved a multi-step chromatographic approach, employing both Medium Pressure Liquid Chromatography (MPLC) and High-Performance Liquid Chromatography (HPLC).

The initial separation of the crude extract (3.97 g) was carried out using vacuum-column chromatography on a reversed-phase C18 stationary phase nih.gov. A Buchner funnel fitted with a medium porosity fritted glass disc served as the column, packed to a height of 4 cm with the C18 material. The crude extract was absorbed onto a portion of the C18 stationary phase and applied as a slurry. Fractions were eluted using a stepwise gradient consisting of:

Fraction 1: H2O (150 mL)

Fraction 2: ACN: H2O 8:2 (150 mL)

Fraction 3: IPA (isopropanol) (150 mL)

Fraction 4: ACN: H2O:TFA 8:2:0.1 (150 mL)

Fraction 5: CH2Cl2:MeOH 1:1 (150 mL) nih.gov

Active components were identified based on bioassays and spectroscopic analysis. Subsequent purification of Fraction 2, which contained the target compounds, was achieved through semi-preparative HPLC nih.gov. This was performed using a Vydac C18 Protein and Peptide Column (10 mm×250 mm, 10 µm particle size) at a flow rate of 2.5 mL/min. The mobile phase consisted of a mixture of H2O containing 0.05% TFA and acetonitrile (B52724) (ACN) in a 2:3 (v/v) ratio, with detection by UV at 230 nm nih.gov. This HPLC purification yielded this compound (compound 1) in an amount of 3 mg, along with Gymnochrome F (compound 2) at 5 mg and Isogymnochrome B (compound 3) at 1.5 mg nih.gov.

Integration of Bioactivity-Guided Fractionation with Advanced Dereplication

The isolation process was guided by bioactivity assays, a strategy known as bioactivity-guided fractionation, which directs the purification towards compounds exhibiting desired biological effects nih.govacs.orgvulcanchem.com. This compound demonstrated significant bioactivity, exhibiting cytotoxic effects against the NCI/ADR-Res cell line with an IC50 value of 3.5 µM nih.govacs.orgmdpi.com. Furthermore, it was found to inhibit histone deacetylase-1 (HDAC-1) with an IC50 of 3.3 µM nih.govacs.orgmdpi.com. Gymnochrome F also displayed bioactivity, acting as a moderate inhibitor of myeloid cell leukemia sequence 1 (MCL-1) binding to Bak, with an IC50 of 3.3 µM nih.gov.

Advanced dereplication and structure elucidation were crucial for identifying and confirming the structures of the isolated compounds. NMR spectroscopy, including 1D (¹H and ¹³C NMR) and 2D techniques (COSY, HMBC), provided detailed information about the connectivity and arrangement of atoms within the molecules nih.govvulcanchem.comwikipedia.orgmdpi.com. Mass spectrometry, specifically High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) and ESI-MS/MS, was employed to determine the exact molecular mass and fragmentation patterns, enabling the determination of the molecular formula nih.govvulcanchem.comwikipedia.org. The structure of this compound was elucidated as 1,6,8,10,11,13-hexahydroxy-2,5-dibromo-3-(2-hydroxypropyl)-4-(2-hydroxypentyl)-phenanthroperylene-7,14-quinone nih.gov. The preferred IUPAC name is 2,5-Dibromo-1,6,8,10,11,13-hexahydroxy-3-[(2R)-2-hydroxypentyl]-4-[(2S)-2-hydroxypropyl]phenanthro[1,10,9,8-opqra]perylene-7,14-dione wikipedia.org. The absolute configurations of the chiral centers in the side chains were tentatively assigned based on proton shielding effects observed in NMR spectra and comparisons with related compounds nih.govwikipedia.orgmdpi.com.

Data Tables

Table 1: Isolated Compounds and Yields from Holopus rangii

| Compound Name | Yield (mg) | Reference |

| This compound (1) | 3 | nih.gov |

| Gymnochrome F (2) | 5 | nih.gov |

| Isogymnochrome B (3) | 1.5 | nih.gov |

| Emodic acid (4) | Not specified | nih.gov |

| 7-bromo emodic acid (5) | Not specified | nih.gov |

Table 2: Bioactivity of this compound and Gymnochrome F

| Compound Name | Bioactivity Tested | IC50 Value | Cell Line/Target | Reference |

| This compound (1) | Cytotoxicity | 3.5 µM | NCI/ADR-Res | nih.govacs.orgmdpi.com |

| This compound (1) | Histone deacetylase-1 (HDAC-1) inhibition | 3.3 µM | Purified HDAC-1 | nih.govacs.orgmdpi.com |

| Gymnochrome F (2) | MCL-1 binding to Bak inhibition | 3.3 µM | MCL-1/Bak interaction | nih.gov |

Table 3: Chromatographic Purification Parameters

| Technique | Stationary Phase | Column Details | Mobile Phase / Eluent | Detection |

| MPLC | Reversed-phase C18 | Buchner funnel, 4 cm height | H2O; ACN:H2O 8:2; IPA; ACN:H2O:TFA 8:2:0.1; CH2Cl2:MeOH 1:1 | Not specified |

| HPLC | Vydac C18 Protein/Peptide | 10 mm×250 mm, 10 µm particle size | H2O + 0.05% TFA / ACN (2:3 v/v) | UV at 230 nm |

Compound Names List

this compound

Gymnochrome F

Isogymnochrome B

Emodic acid

7-bromo emodic acid

Advanced Spectroscopic and Computational Approaches for Structure Elucidation of Gymnochrome E

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination (e.g., HRESIMS)

High-resolution mass spectrometry (HRMS) is indispensable for establishing the elemental composition of a compound. By providing highly accurate mass-to-charge ratios (m/z), HRMS allows for the determination of the precise molecular formula, a critical first step in structure elucidation.

For Gymnochrome E, High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) was utilized to ascertain its exact molecular weight. Analysis in positive ion mode yielded a protonated molecular ion [M + H]+ at m/z 776.9966. This experimental value, when compared to the calculated mass for the proposed molecular formula C36H27Br2O10, showed excellent agreement (calculated m/z 776.9965). This precise mass measurement strongly supports the proposed elemental composition, confirming the presence of two bromine atoms within the molecule and providing a solid foundation for subsequent structural investigations. nih.gov

Analysis of Fragmentation Patterns via Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS) provides crucial insights into molecular structure by inducing fragmentation of selected precursor ions and analyzing the resulting product ions. This technique is invaluable for identifying structural subunits and confirming connectivity. nih.govunt.edu

In the case of this compound, electrospray ionization tandem mass spectrometry (ESI-MS/MS) was performed. Analysis in negative ion mode revealed characteristic fragment ions at m/z 718 and m/z 645, both observed as [M - H]- ions. These fragment ions are indicative of the cleavage of the aliphatic side chains attached to the phenanthroperylenequinone core, providing evidence for the presence and potential loss points of these substituents. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Carbon-Hydrogen Framework Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful suite of techniques that provides detailed information about the carbon-hydrogen framework, connectivity, and spatial arrangement of atoms within a molecule. uba.arsciopen.com

One-Dimensional NMR (¹H NMR, ¹³C NMR) for Proton and Carbon Assignment

One-dimensional (1D) NMR experiments, specifically ¹H NMR (proton NMR) and ¹³C NMR (carbon NMR), are fundamental for assigning individual atoms within a molecule. ¹H NMR provides information on the number, chemical environment, and connectivity of protons, while ¹³C NMR elucidates the carbon skeleton. karary.edu.sd

The structure elucidation of this compound involved the acquisition of ¹H and ¹³C NMR spectra recorded in DMSO-d6 solution at 600.17 MHz for ¹H and 150.9 MHz for ¹³C. nih.gov While a comprehensive set of assignments for all protons and carbons was detailed in supporting information not fully available here, specific resonances were identified. For instance, the ¹H NMR spectrum showed two methyl resonances at δH -0.09 (assigned to H3-22) and δH 0.94 (assigned to H3-17). Additionally, an aromatic proton resonance was observed at δH 6.59, attributed to protons at positions H-9 and H-12. nih.gov These assignments, along with others derived from 2D NMR experiments, contribute to mapping out the complete carbon-hydrogen framework.

Two-Dimensional NMR (COSY, HMBC, HSQC, ROESY) for Connectivity and Spatial Proximity

Two-dimensional (2D) NMR experiments are crucial for establishing detailed structural information by revealing correlations between nuclei. These techniques are essential for piecing together the molecular puzzle. princeton.edugithub.iocolumbia.edusdsu.eduyoutube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment establishes direct one-bond correlations between protons and the carbons to which they are directly attached. It is vital for assigning protons to their respective carbon atoms. columbia.edu

COSY (COrrelated SpectroscopY): COSY experiments show correlations between protons that are coupled to each other, typically through two or three bonds. This helps in tracing out spin systems and establishing proton connectivity. princeton.edusdsu.edu

ROESY (Rotating frame Overhauser Enhancement SpectroscopY): ROESY, along with NOESY, provides information about spatial proximity between protons that are close in space, even if they are not directly bonded. This is critical for determining stereochemistry and conformational aspects. mdpi.com Analysis of J-couplings and ROE contacts were employed in the determination of absolute configuration for related gymnochromes. mdpi.com

The interpretation of these 2D NMR spectra, particularly HSQC and HMBC, was fundamental in assigning the complex structure of this compound. nih.gov

Computational NMR Chemical Shift Prediction (e.g., ACD/Labs, DFT-NMR) for Structure Validation

Computational methods, such as Density Functional Theory (DFT) and specialized software like ACD/Labs, play a significant role in validating proposed structures by predicting NMR chemical shifts. These predictions can be compared against experimental data, aiding in the confirmation or refutation of structural hypotheses. nih.govresearchgate.netresearchgate.netrsc.org

In the structural determination of this compound, the observed ¹³C NMR spectrum was compared with a ¹³C spectrum calculated using ACD/Labs v 11. This computational prediction served as a valuable tool for validating the assigned structure, providing an additional layer of confidence in the elucidated molecular architecture. nih.gov The accuracy of these computational predictions is continuously improving with advancements in algorithms and computing power, making them increasingly indispensable in natural product chemistry. nih.govnrel.gov

Chiroptical Spectroscopy for Absolute Configuration and Axial Chirality Assignment

Chiroptical spectroscopy, including Circular Dichroism (CD) and Electronic Circular Dichroism (ECD) spectroscopy, is essential for determining the absolute configuration and stereochemistry of chiral molecules. These techniques measure the differential absorption of left and right circularly polarized light. rsc.orgmdpi.com

While specific details for this compound are limited in the provided snippets, CD spectra were recorded in methanol (B129727). nih.gov For related gymnochromes, ECD spectroscopy, in conjunction with analysis of J-couplings, ROE contacts, and DFT calculations, has been successfully employed to determine absolute configuration and axial chirality. mdpi.com These methods allow for the assignment of stereochemical descriptors (e.g., R/S configurations at chiral centers and P/M configurations for axial chirality) by comparing experimental spectra with theoretical calculations or by analyzing specific spectral features indicative of stereochemical arrangements. mdpi.comuni-goettingen.de this compound has been described as having a similar structure to Gymnochrome A but with an opposite helical configuration, highlighting the importance of chiroptical methods in distinguishing such stereoisomers. nih.gov

Compound List:

this compound

Gymnochrome F

Isogymnochrome B

Emodic acid

7-bromo emodic acid

Gymnochrome A

Gymnochrome H

Monosulfated gymnochrome A

Monosulfated gymnochrome D

Gymnochrome G

Elucidation of the Biosynthetic Pathway of Gymnochrome E

Hypothesis of Polyketide Biosynthetic Origin of the Phenanthroperylenequinone Core

The prevailing hypothesis for the formation of the phenanthroperylenequinone core of gymnochrome E is through the polyketide pathway. Polyketides are a diverse class of natural products synthesized by polyketide synthases (PKSs), which are large, multi-domain enzymes that catalyze the sequential condensation of simple acyl-CoA precursors, most commonly acetyl-CoA and malonyl-CoA.

The biosynthesis of phenanthroperylenequinones, such as hypericin (B1674126), is thought to proceed through the dimerization of two anthraquinone (B42736) units. This suggests a biosynthetic route for this compound that begins with the formation of an anthraquinone monomer via the polyketide pathway. This monomer would be assembled from acetate (B1210297) and malonate units, followed by cyclization and aromatization reactions catalyzed by the PKS and associated enzymes. The co-occurrence of this compound with anthraquinone derivatives in Holopus rangii lends strong support to this hypothesis. nih.govbeilstein-journals.org

Comparative Biosynthetic Studies with Co-isolated Anthraquinones (e.g., Emodic Acid Derivatives)

Further evidence for the polyketide origin of this compound comes from comparative analysis of co-isolated metabolites. From the same crinoid, Holopus rangii, researchers have isolated emodic acid and a novel brominated derivative, 7-bromoemodic acid. nih.gov The striking structural resemblance between these anthraquinones and the putative anthraquinone precursors of the phenanthroperylenequinone core of this compound strongly suggests a shared biosynthetic origin. nih.govbeilstein-journals.org

This co-isolation implies that these compounds are likely products of the same or closely related polyketide synthase gene clusters. It is hypothesized that emodic acid, or a similar anthraquinone intermediate, serves as the monomeric building block that undergoes dimerization and further modifications to yield the complex structure of this compound.

Table 1: Co-isolated Compounds from Holopus rangii and their Biosynthetic Relationship

| Compound Name | Chemical Class | Putative Role in this compound Biosynthesis |

| Emodic Acid | Anthraquinone | Monomeric precursor |

| 7-Bromoemodic Acid | Brominated Anthraquinone | Monomeric precursor, indicating bromination capability |

| This compound | Phenanthroperylenequinone | Final dimeric product |

Proposed Enzymatic Mechanisms for Bromination and Alkylation

The structure of this compound features bromine substituents, indicating the involvement of specific halogenating enzymes in its biosynthesis. In marine organisms, enzymatic bromination is a common modification of natural products and is typically catalyzed by bromoperoxidases or flavin-dependent halogenases. These enzymes utilize bromide ions from seawater to regioselectively brominate electron-rich aromatic rings. The isolation of 7-bromoemodic acid suggests that bromination likely occurs at the anthraquinone monomer stage, prior to dimerization.

The formation of the extended alkyl side chains found in this compound points to the action of alkylating enzymes. In the context of polyketide biosynthesis, alkylation can occur through various mechanisms, including the incorporation of extender units other than malonyl-CoA (e.g., methylmalonyl-CoA or ethylmalonyl-CoA) by the PKS, or post-PKS modifications by methyltransferases or other alkyl transferases. These enzymes would catalyze the transfer of alkyl groups from donors such as S-adenosyl methionine (SAM) to the polyketide backbone.

Stereochemical Control and Regioselectivity in Gymnochrome Biosynthesis

The biosynthesis of complex polyketides is characterized by a high degree of stereochemical and regioselective control, which is dictated by the enzymatic domains within the polyketide synthase.

Stereochemical Control: The specific stereochemistry of the chiral centers in the alkyl side chains of this compound is likely established by ketoreductase (KR) domains within the PKS. KR domains are responsible for the reduction of β-keto groups, and their active site topology determines the resulting stereochemistry of the hydroxyl group. Further modifications by dehydratase (DH) and enoylreductase (ER) domains would also contribute to the final stereostructure.

Regioselectivity: The precise placement of functional groups, including the bromine atoms and the points of alkylation and dimerization, is governed by the regioselectivity of the involved enzymes. For bromination, the halogenase active site would direct the electrophilic bromine to a specific position on the aromatic ring. The regioselectivity of the dimerization of the anthraquinone monomers is also under strict enzymatic control, ensuring the formation of the correct phenanthroperylenequinone scaffold.

Genetic and Genomic Approaches to Identify Biosynthetic Gene Clusters in Crinoids

The identification and characterization of the biosynthetic gene cluster (BGC) responsible for this compound production in Holopus rangii or its potential microbial symbionts are crucial for fully understanding its biosynthesis. Modern genetic and genomic techniques provide powerful tools for this purpose.

Genome Mining: By sequencing the genome of the crinoid and its associated microbial community, it is possible to search for genes encoding polyketide synthases, halogenases, alkyltransferases, and other enzymes typically involved in the biosynthesis of such complex natural products. Degenerate PCR primers targeting conserved domains of these enzymes can also be used to amplify and identify relevant gene fragments.

Transcriptomics: Analyzing the gene expression profile of the crinoid tissues that produce this compound can help to identify the actively transcribed genes within the BGC.

Heterologous Expression: Once a putative BGC is identified, it can be cloned and expressed in a heterologous host, such as Escherichia coli or Streptomyces coelicolor, to confirm its role in the production of this compound or its precursors.

While these approaches have not yet been specifically applied to this compound, they represent the next frontier in unraveling the complete biosynthetic pathway of this unique marine natural product.

Synthetic Strategies Towards Gymnochrome E and Its Analogs

Challenges in the Total Synthesis of Complex Polycyclic Quinine Scaffolds

The total synthesis of complex polycyclic natural products, particularly those featuring quinone scaffolds, is inherently demanding. Key challenges include the construction of intricate ring systems, often involving fused and bridged architectures acs.orgconsensus.app. The presence of multiple stereogenic centers, especially quaternary carbon stereocenters, requires highly precise stereochemical control, which can be difficult to achieve due to significant steric repulsion acs.orgconsensus.app. Furthermore, quinone moieties themselves are often highly reactive, posing difficulties in their efficient and selective synthesis and manipulation without undesirable side reactions or degradation researchgate.net. Balancing the rapid assembly of the core skeleton with the precise introduction of various functional groups is another critical hurdle in designing effective synthetic strategies consensus.app.

Synthetic Methodologies for the Phenanthroperylenequinone Core Construction

The phenanthroperylenequinone core, the central structural motif of Gymnochrome E, is a complex polycyclic aromatic system wikipedia.org. Synthetic approaches to such scaffolds often draw upon established methodologies for quinone synthesis and polycyclic aromatic hydrocarbon construction. Electrochemical oxidation of polycyclic aromatic phenols (PAPs) has emerged as a green and efficient method for generating polycyclic aromatic quinones (PAQs) ntnu.nobeilstein-journals.orgntnu.no. This process typically involves the anodic oxidation of phenols in the presence of methanol (B129727), leading to the formation of acetals that are subsequently hydrolyzed to the desired quinones ntnu.nobeilstein-journals.orgntnu.no. General methods for quinone synthesis also include the oxidation of phenols or hydroquinones using various oxidants researchgate.netrutgers.edumsu.eduacs.orgijarst.in.

More specific strategies for perylenequinone synthesis have involved sequential reactions such as chlorination, followed by Buchwald-Hartwig coupling for selective hydroxylation, the formation of seven-membered rings, and aromatic decarbonylation without causing atropisomerization nih.gov. Additionally, cationic cyclization and oxidative dimerization sequences have been employed to construct biaryl precursors for perylenequinones nih.gov. Microwave-assisted synthesis has also been utilized for phenanthroperylene quinones, as exemplified in the synthesis of hypericin (B1674126) researchgate.net.

Stereoselective Introduction of Chiral Hydroxyalkyl Side Chains

This compound is characterized by two chiral hydroxyalkyl side chains: a (2R)-2-hydroxypentyl group and a (2S)-2-hydroxypropyl group nih.govwikipedia.orgnaturalproducts.net. The stereoselective synthesis of these side chains and their attachment to the complex quinone core represent a significant synthetic challenge. Achieving the correct absolute and relative stereochemistry at each chiral center is paramount for replicating the natural product's structure. While specific synthetic routes for these side chains in this compound are not detailed in the provided literature, general strategies in complex natural product synthesis often involve the use of chiral auxiliaries, asymmetric catalysis, or biocatalytic methods to control stereochemistry acs.orgrsc.org. The determination of absolute configurations for related gymnochromes has relied on advanced spectroscopic techniques such as ECD spectroscopy, J-coupling analysis, and DFT calculations, underscoring the importance of stereochemical fidelity in synthetic efforts mdpi.com.

Regioselective Bromination Approaches for Phenanthroperylenequinones

The presence of bromine atoms at specific positions on the phenanthroperylenequinone core of this compound necessitates regioselective bromination strategies nih.govwikipedia.orgnaturalproducts.net. Bromination of aromatic systems typically proceeds via electrophilic aromatic substitution (EAS), where a Lewis acid catalyst, such as FeBr3, activates bromine to generate a potent electrophile rutgers.eduuoanbar.edu.iqjove.com. The regiochemical outcome of EAS is dictated by the electronic properties of existing substituents on the aromatic ring, which influence the stability of the intermediate arenium ion rutgers.eduuoanbar.edu.iqutdallas.edu. For complex polycyclic systems like phenanthroperylenequinones, achieving selective bromination at desired positions while avoiding unwanted side reactions or over-bromination is a critical synthetic challenge that requires careful control of reaction conditions and reagent choice researchgate.netbeilstein-journals.orgntnu.norutgers.eduuoanbar.edu.iq.

Synthesis of Designed this compound Derivatives for Structure-Activity Relationship (SAR) Studies

The synthesis of designed derivatives of this compound is essential for conducting structure-activity relationship (SAR) studies, which aim to elucidate how specific structural modifications impact biological activity researchgate.net. While direct reports on the synthesis of this compound analogs for SAR studies are limited in the provided literature, the isolation of related compounds such as Gymnochrome F and metabolites like emodic acid and its bromo derivative alongside this compound suggests potential for analog development nih.govacs.org. SAR studies typically involve systematically altering parts of the molecule—such as the position or number of bromine atoms, the nature of the hydroxyalkyl side chains, or the hydroxyl group pattern—to probe their contribution to biological effects, such as cytotoxicity or enzyme inhibition researchgate.net.

Chemoenzymatic Synthesis and Biocatalytic Modifications of Gymnochromes

Chemoenzymatic synthesis represents a powerful approach for the total synthesis of complex natural products, integrating the exquisite selectivity of enzymes with the versatility of traditional organic synthesis nih.govacs.org. Enzymes can catalyze highly specific transformations, including selective oxidations, hydroxylations, and dearomatizations, often under mild conditions nih.govacs.orgacs.orgrsc.org. For instance, monooxygenases have been employed for benzylic hydroxylation, and flavin-dependent monooxygenases for hydroxylative dearomatization of aromatic precursors nih.govacs.org. While specific chemoenzymatic routes to this compound are not detailed, these biocatalytic strategies offer promising avenues for constructing complex quinone structures and their derivatives, potentially enabling more sustainable and efficient access to these valuable compounds. Biocatalytic modifications can also be explored to introduce or alter functional groups on existing gymnochrome scaffolds.

Compound List

this compound

Gymnochrome F

Emodic acid

Cercosporin

Calphostins A-D

Phleichrome

Elsinochromes

Hypericin

Protohypericin

Pseudohypericin

Isogymnochrome B

Isogymnochrome D

Proisocrinins

Gymnochrome A

Gymnochrome G

Gymnochrome H

Monosulfated Gymnochrome A

Monosulfated Gymnochrome D

Xyloketal D

Benzopyrenes

Anthraquinones

Mechanistic Investigations of the Biological Activities of Gymnochrome E

Molecular Targets and Pathway Perturbations

Inhibition of Histone Deacetylase (HDAC) Enzymes: Specificity and Enzyme Kinetics (e.g., HDAC-1)

Gymnochrome E has been identified as an inhibitor of histone deacetylase-1 (HDAC-1), a key enzyme in epigenetic regulation. HDACs are responsible for removing acetyl groups from lysine (B10760008) residues of histone and non-histone proteins, leading to chromatin condensation and transcriptional repression. The inhibition of HDACs can restore the expression of tumor suppressor genes, making them a significant target in cancer therapy.

Initial screenings have demonstrated that this compound inhibits HDAC-1 with a half-maximal inhibitory concentration (IC50) reported to be between 3.3 µM and 10.9 µM. nih.govnih.gov This inhibitory activity suggests that this compound may exert its cytotoxic effects, at least in part, through the modulation of gene expression.

While the precise enzyme kinetics of this compound's interaction with HDAC-1 have not been fully elucidated in the reviewed literature, the inhibition of HDACs by natural product quinones often occurs through the chelation of the zinc ion in the enzyme's active site. Further kinetic studies, such as Lineweaver-Burk plots, would be necessary to determine whether this compound acts as a competitive, non-competitive, or mixed inhibitor of HDAC-1. The specificity of this compound against other HDAC isoforms also remains an area for further investigation.

Table 1: Inhibitory Activity of this compound on HDAC-1

| Compound | Target Enzyme | IC50 (µM) |

| This compound | HDAC-1 | 3.3 - 10.9 |

Cytotoxicity Mechanisms in Drug-Resistant Cancer Cell Lines (e.g., NCI/ADR-Res)

A significant aspect of this compound's biological profile is its cytotoxic activity against drug-resistant cancer cell lines. Specifically, it has shown potent activity against the NCI/ADR-Res cell line, a multidrug-resistant ovarian cancer cell line, with an IC50 value of 3.5 µM. nih.gov This cell line is characterized by its overexpression of P-glycoprotein, a membrane transporter that actively effluxes a wide range of chemotherapeutic drugs, leading to resistance.

The ability of this compound to overcome this resistance mechanism suggests that it is either not a substrate for P-glycoprotein or that its cytotoxic mechanism is not affected by the transporter's activity. The inhibition of HDAC-1 by this compound could contribute to this cytotoxicity, as HDAC inhibitors have been shown to re-sensitize drug-resistant cancer cells to conventional chemotherapeutics.

Table 2: Cytotoxic Activity of this compound

| Cell Line | Cancer Type | IC50 (µM) |

| NCI/ADR-Res | Multidrug-Resistant Ovarian Cancer | 3.5 |

Modulation of Apoptotic and Cell Survival Pathways (e.g., MCL-1/Bak in Related Gymnochromes)

While direct studies on this compound's modulation of specific apoptotic pathways are limited, research on the related compound, gymnochrome F, provides valuable insights. Gymnochrome F has been identified as a moderate inhibitor of the interaction between Myeloid cell leukemia-1 (MCL-1) and the pro-apoptotic protein Bak, with an IC50 of 3.3 µM. nih.gov

MCL-1 is an anti-apoptotic member of the Bcl-2 family of proteins. It sequesters pro-apoptotic proteins like Bak, preventing them from inducing apoptosis. Inhibition of the MCL-1/Bak interaction liberates Bak, allowing it to trigger the apoptotic cascade. Given the structural similarity between this compound and F, it is plausible that this compound may also modulate apoptotic pathways, potentially through a similar mechanism. The inhibition of HDACs by this compound can also indirectly promote apoptosis by upregulating the expression of pro-apoptotic genes.

Structure-Activity Relationship (SAR) Studies of this compound and its Analogs

Impact of Bromination on Biological Potency and Electrophilicity

The gymnochrome family of compounds is characterized by a brominated phenanthroperylenequinone core. The degree and position of bromination have been shown to significantly influence the biological activity of related quinone compounds. For instance, in some alkyl quinolones, bromination has been found to enhance antibacterial activity.

This compound is a dibrominated derivative. While specific SAR studies directly comparing brominated and non-brominated this compound analogs are not extensively available in the reviewed literature, the electrophilic nature of the quinone ring system is crucial for its biological activity. The electron-withdrawing nature of the bromine atoms can increase the electrophilicity of the quinone moiety, making it more susceptible to nucleophilic attack by biological macromolecules, such as cysteine residues in enzymes or glutathione. This enhanced reactivity could contribute to its cytotoxic and enzyme-inhibitory effects.

Influence of Side Chain Modifications on Membrane Permeability and Target Interaction

The side chains of this compound, a 2-hydroxypropyl group and a 2-hydroxypentyl group, are expected to play a crucial role in its pharmacological properties, including membrane permeability and interaction with molecular targets. The length and polarity of these side chains can influence the compound's ability to cross cell membranes and its binding affinity to target proteins.

Studies on other quinone-containing natural products have shown that the length of the isoprenoid side chain can affect their localization within the mitochondrial inner membrane and their ability to generate reactive oxygen species. researchgate.net While direct studies on this compound analogs with modified side chains are limited, it is hypothesized that alterations in the length and hydroxylation pattern of its side chains would modulate its lipophilicity and, consequently, its membrane permeability and cellular uptake. Furthermore, the side chains can form specific hydrogen bonds and van der Waals interactions within the binding pockets of target enzymes like HDAC-1, influencing the potency and selectivity of inhibition. Molecular dynamics simulations of natural quinones suggest that both the quinone head and the lipid composition of the membrane influence their distribution and permeation. biorxiv.orgrsc.org

Role of Axial Chirality and the Aromatic Core in Driving Bioactivity

The biological activity of natural products is profoundly influenced by their three-dimensional structure. In the case of this compound, two structural features are of particular importance: its axial chirality and its extensive aromatic core.

Axial chirality arises from restricted rotation around a single bond, leading to stereoisomers known as atropisomers. This compound possesses M axial chirality. While direct experimental studies isolating the differential activity of this compound's atropisomers have not been reported, the principle of stereospecificity in pharmacology is well-established. Biological targets, such as enzymes and receptors, are themselves chiral molecules. This intrinsic chirality means that they often interact differently with each enantiomer of a chiral compound, potentially leading to significant variations in biological activity, metabolic pathways, and toxicity. Therefore, the specific M configuration of this compound is likely a critical determinant in its interaction with biological targets, governing the precise fit and orientation required to exert its cytotoxic and histone deacetylase-inhibiting effects.

The phenanthroperylenequinone structure forms the large, planar, and electron-rich aromatic core of this compound. This core is fundamental to its bioactivity in several ways. Firstly, such planar aromatic systems are capable of intercalating into DNA or binding to flat regions of proteins, potentially disrupting their normal function. Secondly, the quinone moieties within the core are redox-active, capable of participating in electron transfer reactions that can generate oxidative stress within cells. Lastly, this extensive conjugated system is responsible for the compound's ability to absorb light, which is the basis for the photodynamic potential discussed in the following section.

Photodynamic Potential and Reactive Oxygen Species (ROS) Generation Mechanisms

Phenanthroperylenequinones, the class of compounds to which this compound belongs, are renowned for their potent photosensitizing capabilities. Though this compound itself has not been specifically investigated for photodynamic activity, its structural similarity to well-known photosensitizers like hypericin (B1674126) allows for a well-founded extrapolation of its potential mechanism. This potential is rooted in the compound's ability to generate cytotoxic reactive oxygen species (ROS) upon activation by light.

The mechanism of ROS generation is a photophysical process initiated by the absorption of light photons by the aromatic core of the this compound molecule. This absorption elevates the molecule from its ground state to a short-lived excited singlet state. Through a process called intersystem crossing, it can then transition to a more stable, longer-lived excited triplet state.

In the presence of molecular oxygen (O₂), the excited triplet-state photosensitizer can initiate two types of reactions:

Type I Reaction: The photosensitizer can transfer an electron to a substrate or to oxygen itself, forming radical ions like the superoxide (B77818) anion (O₂•−). These can further react to produce other ROS such as hydrogen peroxide (H₂O₂) and the highly reactive hydroxyl radical (•OH).

Type II Reaction: More commonly for this class of compounds, the excited triplet-state photosensitizer transfers its energy directly to ground-state molecular oxygen (³O₂), which is itself a triplet. This energy transfer excites the oxygen to the highly reactive singlet state (¹O₂). Singlet oxygen is a potent oxidizing agent that can rapidly damage essential cellular components, including lipids, proteins, and nucleic acids, leading to cell death.

Given the high singlet oxygen quantum yield of related phenanthroperylenequinones, it is probable that the Type II mechanism would be the predominant pathway for ROS generation by this compound, making it a potential candidate for use in photodynamic therapy (PDT).

Comparative Analysis of Biological Profiles with Other Natural Phenanthroperylenequinones (e.g., Antiviral Activities of Gymnochrome B)

The gymnochrome family of compounds, isolated from marine crinoids, exhibits a diverse range of biological activities. A comparative analysis of this compound with its congeners reveals both overlapping and distinct bioactivity profiles, highlighting how subtle structural modifications can influence their therapeutic potential.

This compound demonstrates notable cytotoxic and antibacterial activities. It inhibits the proliferation of the multi-drug resistant ovarian cancer cell line NCI/ADR-Res with an IC₅₀ value of 3.5 µM and also acts as an inhibitor of histone deacetylase-1 (HDAC-1) with an IC₅₀ of 10.9 µM. nih.gov Furthermore, it shows antibacterial efficacy against clinically significant bacteria, with a minimum inhibitory concentration (MIC) of 25 µg/mL against both Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). nih.gov

Table 1: Biological Activity of this compound

| Activity Type | Target | Result |

|---|---|---|

| Cytotoxicity | NCI/ADR-Res Cancer Cell Line | IC₅₀ = 3.5 µM |

| Enzyme Inhibition | Histone Deacetylase-1 (HDAC-1) | IC₅₀ = 10.9 µM |

| Antibacterial | Staphylococcus aureus | MIC = 25 µg/mL |

Data sourced from Wright, et al. (2010). nih.gov

Gymnochrome F, isolated alongside this compound, showed no significant cytotoxicity against the PANC-1, NCI/ADR-Res, or DLD-1 tumor cell lines at the concentrations tested. However, it was identified as a moderate inhibitor of the anti-apoptotic protein Myeloid cell leukemia sequence 1 (MCL-1) binding to Bak, with an IC₅₀ of 3.3 µM. nih.gov Interestingly, its antibacterial activity was slightly more potent than that of this compound, with MICs of 12.5 µg/mL against both S. aureus and MRSA. nih.gov

In contrast to the cytotoxic and antibacterial focus of gymnochromes E and F, other members of the family have been noted for their antiviral properties. Specifically, gymnochrome B has been reported to possess activity against herpes simplex virus and influenza virus. nih.gov Furthermore, gymnochrome D and its structural isomer, isogymnochrome D, were found to be active against the dengue virus. nih.gov This indicates a divergence in the primary biological targets within the gymnochrome class, with some members being more effective against bacterial or cancer cells and others showing promise as antiviral agents.

Not all gymnochromes display potent cytotoxicity. For instance, monosulfated gymnochrome D was tested against several human cancer cell lines (HT29, A549, MDA-MB-231, and PSN1) and showed no inhibitory activity at a concentration of 25 µg/mL. nih.gov This underscores the significant role that specific substitutions and structural features, such as sulfation, play in determining the biological profile of these molecules.

Table 2: Comparative Biological Profiles of Selected Gymnochromes

| Compound | Cytotoxicity | Antibacterial Activity | Antiviral Activity |

|---|---|---|---|

| This compound | Active against NCI/ADR-Res (IC₅₀ = 3.5 µM) nih.gov | Active against S. aureus & MRSA (MIC = 25 µg/mL) nih.gov | Not Reported |

| Gymnochrome F | Not significantly active nih.gov | Active against S. aureus & MRSA (MIC = 12.5 µg/mL) nih.gov | Not Reported |

| Gymnochrome B | Not Reported | Not Reported | Active against Herpes Simplex Virus & Influenza Virus nih.gov |

| Gymnochrome D | Not Reported | Not Reported | Active against Dengue Virus nih.gov |

| Monosulfated Gymnochrome D | Inactive against HT29, A549, MDA-MB-231, PSN1 cells nih.gov | Not Reported | Not Reported |

Ecological and Evolutionary Significance of Gymnochrome E

Potential Role of Gymnochrome E in Marine Organism Defense Mechanisms

Marine invertebrates, including crinoids, have evolved sophisticated chemical defense strategies to deter predators, compete for resources, and ward off microbial infections longdom.orgmdpi.comoatext.com. This compound has demonstrated significant biological activities that suggest a role in such defense mechanisms. Research has shown that this compound exhibits potent cytotoxic effects, notably inhibiting the proliferation of the multi-drug-resistant ovarian cancer cell line NCI/ADR-Res with an IC50 value of 3.5 μM rsc.orgmdpi.comacs.orgnih.gov. Furthermore, it has been identified as an inhibitor of histone deacetylase-1 (HDAC-1), with reported IC50 values of 3.3 μM acs.orgvulcanchem.com and 10.9 μM nih.gov. HDAC inhibitors are crucial in cellular processes and are often explored for their anticancer properties, but their presence in marine organisms suggests a potential role in defense against pathogens or as an anti-feedant compound. Related compounds, such as gymnochrome F, have also shown inhibitory activity against cellular targets like MCL-1 binding to Bak rsc.orgacs.org. These activities underscore the potential of this compound as a bioactive molecule contributing to the chemical arsenal (B13267) of crinoids for survival in their competitive marine environment.

Table 1: Bioactivities of this compound

| Activity | Target/Cell Line | IC50 Value | Reference(s) |

| Cytotoxic Activity | NCI/ADR-Res | 3.5 μM | rsc.orgmdpi.comacs.orgnih.gov |

| Histone Deacetylase-1 (HDAC-1) Inhibition | HDAC-1 | 3.3 μM | acs.orgvulcanchem.com |

| Histone Deacetylase-1 (HDAC-1) Inhibition | HDAC-1 | 10.9 μM | nih.gov |

Evolutionary Conservation of Specialized Metabolite Biosynthesis Pathways in Marine Invertebrates

Gymnochromes, including this compound, are classified as phenanthroperylene quinones and are understood to originate from polyketide biosynthetic pathways acs.orgmdpi.comacs.orggriffith.edu.au. The structural similarity between gymnochromes and other anthraquinone (B42736) metabolites found in crinoids, such as emodic acid and its bromo derivative, suggests a shared polyketide precursor and potentially conserved biosynthetic machinery within these organisms acs.org. Marine invertebrates, in general, have evolved diverse arrays of specialized metabolites that are crucial for their defense, reproduction, and communication, reflecting adaptations over millions of years oatext.com. The study of these pathways in marine invertebrates is complex, as symbiotic microorganisms can also contribute to or be the primary producers of these compounds nih.gov. The evolutionary conservation of polyketide synthase (PKS) pathways, for instance, is a common theme in natural product biosynthesis across various taxa, including marine bacteria and protists mdpi.com. While the specific genes and enzymes responsible for this compound biosynthesis are not fully detailed, their polyketide origin points to conserved biochemical mechanisms that have been adapted and diversified within the marine invertebrate lineage.

Biogeographical Distribution and Chemodiversity of Gymnochromes across Crinoid Species

Gymnochromes and their derivatives have been isolated from several crinoid species across different geographical locations, highlighting their distribution and the chemodiversity within this group of marine invertebrates. Gymnochromes E and F, for example, were isolated from the deep-water crinoid Holopus rangii, collected from the South-West coast of Curaçao rsc.orgmdpi.comacs.orgacs.org. Gymnochromes, along with other related pigments, have also been identified in Hypalocrinus naresianus, a deep-sea crinoid found in Japanese waters nih.govmdpi.com. The stalked crinoid Gymnocrinus richeri is another source from which gymnochromes have been reported acs.org. While gymnochromes are specifically linked to these species, other crinoids, such as Proisocrinus ruberrimus from the Okinawa Trench, have yielded different classes of pigments like proisocrinins griffith.edu.au. This variation in isolated compounds across different species and locations indicates a significant chemodiversity of these pigments. The prevalence of brominated compounds in deep-sea crinoids suggests that halogenation might be a common adaptation in these environments mdpi.com. The distribution of these compounds across different crinoid lineages and geographical regions provides a basis for understanding their evolutionary patterns and ecological significance.

Future Research Directions and Translational Perspectives

Development of Enhanced Analytical Techniques for In Situ and Trace Analysis of Gymnochrome E

Current methods for this compound analysis primarily rely on laboratory-based extraction and purification followed by spectroscopic identification. For a comprehensive understanding of its distribution, metabolism, and environmental fate, the development of more sensitive, specific, and rapid analytical techniques for in situ and trace analysis is crucial. This could involve advanced hyphenated techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Capillary Electrophoresis-Mass Spectrometry (CE-MS) for analyzing complex biological matrices and environmental samples. Furthermore, the exploration of electrochemical detection methods or the development of biosensors could offer novel approaches for real-time monitoring.

Biosynthetic Engineering for Diversification and Sustainable Production of Gymnochromes

Reliance on natural sources for compounds like this compound can be limited by low yields, variability, and potential ecological impact. Biosynthetic engineering offers a promising alternative for sustainable production and diversification. This could involve identifying and characterizing the biosynthetic pathway genes in Holopus rangii or related organisms and subsequently engineering heterologous hosts, such as Escherichia coli or Saccharomyces cerevisiae, to produce this compound. Metabolic engineering strategies could also be employed to enhance production yields or to generate novel Gymnochrome analogs with modified side chains or substitution patterns, thereby expanding the library of potential bioactive compounds.

Rational Design and Synthesis of Novel Bioactive Scaffolds Inspired by this compound

This compound's demonstrated bioactivities, particularly its cytotoxic and HDAC-inhibitory effects, make it an excellent lead compound for drug discovery. Future research should focus on structure-activity relationship (SAR) studies to identify key structural features responsible for its biological effects. This knowledge can guide the rational design and synthesis of novel synthetic analogs. The goal would be to create compounds with improved potency, selectivity for specific biological targets (e.g., particular HDAC isoforms or cancer cell types), enhanced pharmacokinetic properties, and reduced off-target effects.

Exploration of Undiscovered Gymnochrome Analogs and Their Biological Potential from Marine Biodiversity

The vast and largely unexplored marine biodiversity represents an immense reservoir of novel natural products. Continued exploration of diverse marine environments and organisms, including different species of crinoids, sea urchins, sponges, and other invertebrates, is essential for discovering new gymnochrome analogs. These novel compounds may possess unique substitution patterns or structural modifications, leading to distinct biological activities. Comprehensive screening of these newly discovered analogs for a wide range of therapeutic potentials, including anticancer, anti-inflammatory, antioxidant, and antimicrobial activities, is warranted.

Environmental Considerations and Bioremediation Potential of Related Polycyclic Aromatic Compounds

As complex polycyclic aromatic compounds, gymnochromes and their derivatives warrant consideration regarding their environmental fate. Research into their persistence, degradation pathways, and potential for bioaccumulation in marine ecosystems is important. While this compound itself is a natural product, understanding its environmental behavior can inform the broader assessment of related polycyclic aromatic compounds. Furthermore, exploring the potential of specific microbial consortia or engineered organisms to degrade persistent polycyclic aromatic compounds (PACs) found in the environment could offer insights into bioremediation strategies. While not directly studied for this compound, the general properties of PACs suggest that research into their environmental breakdown could be relevant.

Table 1: Key Properties and Biological Activities of this compound

| Property/Activity | Value/Description | Reference Index |

| Chemical Class | Dibrominated phenanthroperylenequinone | nih.govnih.gov |

| Molecular Formula | C36H26Br2O10 | nih.govchemspider.comnaturalproducts.net |

| Molecular Weight | ~778.4 g/mol | nih.govchemspider.comnaturalproducts.net |

| Physical State | Dark-brown oil | nih.gov |

| UV-Vis Maxima (MeOH) | 293, 311, 372, 524, 596 nm | nih.gov |

| Cytotoxicity (NCI/ADR-Res) | IC50 = 3.5 µM | nih.govencyclopedia.pubmdpi.comunipa.itmdpi.comscribd.comacs.orgresearchgate.net |

| HDAC-1 Inhibition | IC50 = 3.3–10.9 µM | nih.govencyclopedia.pubunipa.itmdpi.comscribd.comresearchgate.net |

| Antimicrobial (MIC) | 25 µg/mL against S. aureus and MRSA | nih.govmdpi.comunipa.it |

| Source Organism | Deep-sea crinoid Holopus rangii | nih.govencyclopedia.pubmdpi.comunipa.itmdpi.comscribd.comacs.org |

List of Mentioned Compounds:

this compound

Gymnochrome F

Gymnochrome A

Gymnochrome H

Gymnochrome G

Isogymnochrome D

Echinochrome A

Spinochromes (A-E)

Emodic acid

7-Bromoemodic acid

Halenaquinone

Halistanol sulphate

Halistanol sulphate I

Halistanol sulphate J

Yakushinamide A

Yakushinamide B

Cyclostellettamine G

Dehydrocyclostellettamine D

Dehydrocyclostellettamine E

Cyclostellettamine A

Cyclostellettamine N

Cyclostellettamine Q

Psammaplin A

Psammaplins E, K

Actinorhodin

Actinoperylene

Solvolysis product of Isogymnochrome D

Monosulfated Gymnochrome A

Monosulfated Gymnochrome D

Vitamin E (α-Tocopherol)

DL-α-Tocopherol acetate (B1210297)

Ptilometric acid

Q & A

Basic: What methodological approaches are employed to isolate and purify gymnochrome E from marine organisms?

This compound is isolated via bioassay-guided fractionation of crude extracts from Holopus rangii. This involves sequential solvent extraction, followed by chromatographic techniques such as vacuum liquid chromatography (VLC) and semi-preparative reverse-phase HPLC using C18 columns. The process is monitored with UV-Vis spectroscopy (λ~230 nm) and bioactivity assays (e.g., cytotoxicity or HDAC inhibition). Final purification is achieved with gradient elution (e.g., H2O-MeOH or H2O-MeCN) to separate structurally similar phenanthroperylenequinones .

Advanced: How can researchers resolve contradictions in reported cytotoxicity data for this compound across cancer cell lines?

Discrepancies in IC50 values (e.g., 3.5 µM for NCI/ADR-Res vs. inactivity in PANC-1 at 6.4 µM) arise from variations in:

- Cell line specificity : Genetic and metabolic differences (e.g., drug-resistant vs. sensitive lines).

- Assay conditions : Incubation time, serum concentration, and endpoint detection (e.g., MTT vs. ATP-based assays).

- Compound stability : Degradation in culture media or light sensitivity.

To address contradictions, standardize protocols across labs, validate purity via NMR/HPLC, and include positive controls (e.g., doxorubicin). Cross-test in panels of cell lines and correlate results with molecular targets (e.g., HDAC-1 inhibition IC50 = 3.3 µM) .

Table 1: Reported Bioactivity of this compound

| Assay Type | Cell Line/Enzyme | IC50/MIC | Reference |

|---|---|---|---|

| Cytotoxicity | NCI/ADR-Res | 3.5 µM | |

| HDAC-1 Inhibition | Recombinant HDAC-1 | 3.3 µM | |

| Antimicrobial (MIC) | S. aureus | 25 µg/mL |

Basic: What spectroscopic and computational techniques validate the structure of this compound?

Structural elucidation relies on:

- NMR : 1D (¹H, ¹³C) and 2D (COSY, HMBC, HSQC) spectra to assign protons/carbons and establish connectivity.

- HRESIMS : High-resolution mass spectrometry confirms molecular formula (e.g., C28H24Br4O12 for this compound).

- CD Spectroscopy : Determines axial chirality by comparing optical activity with known analogs (e.g., isogymnochrome D).

- Simulated ¹³C NMR : Tools like ACD/CNMR predictor validate proposed structures against experimental data .

Advanced: How to design mechanistic studies evaluating this compound’s HDAC-1 inhibition?

In vitro assays : Use fluorogenic substrates (e.g., Boc-Lys(Ac)-AMC) with recombinant HDAC-1. Measure fluorescence (Ex/Em ~360/460 nm) after deacetylation.

Dose-response curves : Test 0.1–10 µM this compound with trichostatin A as a positive control.

Cellular validation : Assess histone H3/H4 acetylation levels via Western blot in treated vs. untreated cells.

Molecular docking : Model this compound into HDAC-1’s active site (PDB: 4BKX) to identify binding interactions (e.g., zinc coordination) .

Advanced: What strategies guide structure-activity relationship (SAR) studies of this compound derivatives?

- Bromination : Test analogs with varying bromine positions (e.g., gymnochrome F vs. E) for altered bioactivity.

- Side-chain modifications : Evaluate hydroxyl or alkyl groups on the phenanthroperylenequinone core for solubility/toxicity trade-offs.

- Hybrid molecules : Conjugate with HDAC-targeting motifs (e.g., hydroxamic acids) to enhance potency.

- In silico screening : Use QSAR models to prioritize synthetic targets based on electronic (e.g., HOMO/LUMO) and steric parameters .

Basic: Which in vitro models are appropriate for assessing this compound’s antimicrobial potential?

- Bacterial strains : S. aureus (ATCC 25923) and methicillin-resistant S. aureus (MRSA) using broth microdilution (CLSI guidelines).

- Fungal strains : Candida albicans (ATCC 90028) in RPMI-1640 medium.

- Endpoint : MIC values determined after 18–24 hrs incubation. This compound shows MIC = 25 µg/mL against MRSA but no activity against Pseudomonas aeruginosa .

Advanced: How to ensure reproducibility in this compound studies?

- Detailed metadata : Report solvent batches, column lot numbers, and instrument calibration dates.

- Raw data sharing : Deposit NMR/MS spectra in public repositories (e.g., GNPS).

- Negative controls : Include solvent-only and heat-denatured enzyme samples in bioassays.

- Collaborative validation : Cross-test samples in independent labs using identical protocols .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.